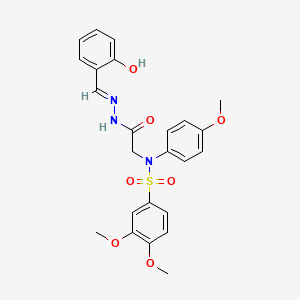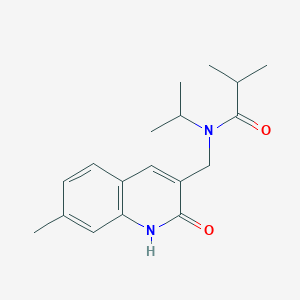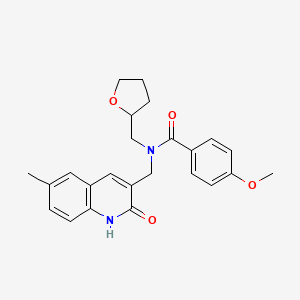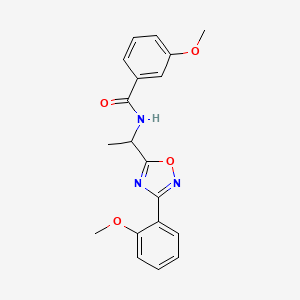![molecular formula C20H22ClN3O5S B7699020 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of BTK (Bruton's tyrosine kinase).
科学的研究の応用
3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has shown promising results in various scientific research applications. This compound has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of hematological malignancies and solid tumors.
作用機序
The mechanism of action of 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Inhibition of BTK leads to the suppression of B-cell proliferation, survival, and migration. This compound has also been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis in B-cell malignancies and inhibit the proliferation of B-cells. It has also been shown to reduce inflammation and immune responses in various autoimmune diseases and inflammatory disorders. This compound has a high binding affinity for BTK and has a long half-life, which makes it a potent and effective inhibitor of BTK.
実験室実験の利点と制限
The advantages of using 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments include its high potency and selectivity for BTK. This compound has a long half-life, which makes it an effective inhibitor of BTK. The limitations of using this compound in lab experiments include its complex synthesis method and high cost.
将来の方向性
There are several future directions for the research and development of 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One direction is to study the efficacy of this compound in combination with other drugs for the treatment of various diseases. Another direction is to study the potential use of this compound in the treatment of other cancers and immune disorders. Additionally, the development of new synthetic methods for the production of this compound may lead to its increased availability and lower cost.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. This compound has a complex synthesis method but has high potency and selectivity for BTK. Future research in this area may lead to the development of new treatments for cancer and autoimmune diseases.
合成法
The synthesis of 3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves several steps. The starting material is 3-fluoroaniline, which is reacted with 2-methoxybenzoic acid to obtain 2-methoxy-5-fluoro-N-(3-fluorophenyl)benzamide. This intermediate is then treated with chlorinating agents to obtain this compound. The synthesis of this compound is a multistep process that requires expertise in organic chemistry.
特性
IUPAC Name |
1-[3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-29-18-6-5-16(30(27,28)24-9-7-13(8-10-24)19(22)25)12-17(18)23-20(26)14-3-2-4-15(21)11-14/h2-6,11-13H,7-10H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTQUUDTLYKIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)

![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)




![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)
